Ancremonam

Description

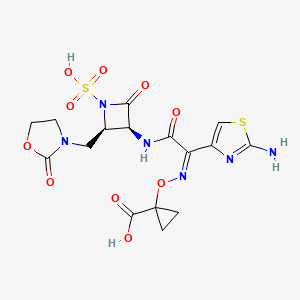

Structure

3D Structure

Properties

IUPAC Name |

1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTGYTRQUBRVDW-NRABZWKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810051-96-7 | |

| Record name | Ancremonam [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANCREMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ancremonam: A Technical Guide to the Discovery and Synthesis of a Novel Monobactam Antibiotic

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Ancremonam (formerly LYS228), a novel monobactam antibiotic currently in clinical development. We will explore the scientific rationale behind its discovery, its mechanism of action, and a detailed examination of its chemical synthesis. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, microbiology, and pharmaceutical development.

Introduction: The Imperative for New Antibiotics Against Gram-Negative Pathogens

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, represents a significant threat to global health. Organisms such as Enterobacteriaceae that produce carbapenemases—enzymes that inactivate a broad range of β-lactam antibiotics—have created an urgent need for new therapeutic agents. Carbapenem-resistant Enterobacteriaceae (CRE) are associated with high mortality rates, and treatment options are severely limited.

A key challenge in combating these pathogens is the co-expression of multiple β-lactamase enzymes. While the monobactam class of antibiotics, exemplified by aztreonam, is intrinsically stable to metallo-β-lactamases (MBLs), their efficacy is often compromised by the presence of serine-β-lactamases (SBLs), such as Klebsiella pneumoniae carbapenemase (KPC) and extended-spectrum β-lactamases (ESBLs).[1][2] This clinical reality was the driving force behind the development of this compound.

This compound, originated by Novartis and now under development by Boston Pharmaceuticals, is a synthetic, next-generation monobactam engineered to overcome these resistance mechanisms.[3][4] It is currently in Phase II clinical trials for the treatment of complicated bacterial infections.[5]

The Discovery of this compound: A Strategy of Rational Design

Unlike antibiotics discovered through traditional screening of natural products, this compound is a product of a targeted, rational drug design program. The discovery process was not about finding a new scaffold but about intelligently modifying an existing one to meet a specific and pressing clinical challenge.

The Scientific Rationale: Overcoming the Limitations of First-Generation Monobactams

The monobactam nucleus is unique among β-lactams for its stability against MBLs.[6] However, the clinical utility of the first-generation monobactam, aztreonam, is limited against infections where SBLs are also produced.[1] The Novartis research team initiated a medicinal chemistry program with the central hypothesis that the monobactam scaffold could be chemically modified to enhance its stability against SBLs while retaining its inherent stability to MBLs.[7]

This strategic approach aimed to create a single agent effective against a wide array of CRE, a significant advantage over combination therapies that may be required to cover a similar spectrum of resistant bacteria.

A Structure-Based Optimization Campaign

The development of this compound involved a systematic structure-activity relationship (SAR) campaign. Starting with the aztreonam scaffold, researchers synthesized and evaluated a multitude of novel analogs. A key tool in this process was a library of isogenic E. coli strains, each engineered to express a different type of β-lactamase.[3] By testing new compounds against this panel, the team could directly assess the impact of specific chemical modifications on stability against individual enzymes, allowing for a highly targeted optimization of the molecule.[3] This effort led to the identification of LYS228 (now this compound) as a lead candidate with a superior profile of potent activity against MBL and SBL-producing Enterobacteriaceae.[1]

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound exerts its bactericidal effect through the well-established mechanism of β-lactam antibiotics: the inhibition of bacterial cell wall synthesis.

Penicillin-Binding Protein 3 (PBP3) Inhibition

The primary molecular target of this compound in Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[5] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the rigid polymer that forms the bacterial cell wall. PBP3 is a transpeptidase specifically involved in septum formation during cell division.

By covalently acylating the active site serine of PBP3, this compound inactivates the enzyme. This inhibition of septal wall synthesis prevents the bacteria from dividing, leading to the formation of long, filamentous cells and eventual cell lysis due to internal osmotic pressure.[5] Stopped-flow fluorimetry has shown that this compound binds to purified E. coli PBP3 with high affinity, comparable to that of aztreonam.[5]

Logical Flow of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

The Chemical Synthesis of this compound

A scalable, multi-kilogram synthesis of this compound has been developed, suitable for commercial manufacturing. The synthesis is convergent, involving the preparation of a complex side chain and the β-lactam core, followed by a final coupling step. Key innovations in the process include the development of novel acylation protocols, an asymmetric hydrogenation utilizing dynamic kinetic resolution, and a late-stage closure of the β-lactam ring.[7][8]

Overall Synthetic Strategy

The synthesis can be conceptually divided into three main parts:

-

Synthesis of the Acyl Side Chain: Preparation of the (Z)-2-(2-aminothiazol-4-yl)-2-(((1-carboxycyclopropoxy)imino)acetamide moiety.

-

Synthesis of the β-Lactam Core: Construction of the 3-amino-4-((2-oxooxazolidin-3-yl)methyl)azetidin-2-one scaffold with the correct stereochemistry.

-

Final Assembly and Sulfonation: Coupling of the side chain and the core, followed by sulfonation of the β-lactam nitrogen to yield the final active compound.

High-Level Synthetic Workflow

Caption: Convergent synthetic strategy for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representation of the key synthetic transformations, based on published literature.[7][8] Note: This is for informational purposes and should not be attempted without proper laboratory safety protocols and consultation of the primary literature.

Part A: Synthesis of the β-Lactam Core

-

Asymmetric Hydrogenation: A suitable prochiral β-keto ester is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) under hydrogen pressure. This step proceeds via dynamic kinetic resolution to establish the key stereocenters of the eventual β-lactam ring with high enantiomeric excess.

-

Hydroxamate Formation: The resulting chiral β-hydroxy ester is converted to the corresponding O-methyl hydroxamate.

-

Mesylation and Cyclization: The secondary alcohol is activated by mesylation. Subsequent treatment with a base (e.g., potassium carbonate) induces an intramolecular SN2 reaction, forming the desired β-lactam ring with the correct trans stereochemistry.

-

Functional Group Manipulations: A series of protection/deprotection steps and functional group interconversions are carried out to install the (2-oxooxazolidin-3-yl)methyl group at the C4 position and to reveal the C3 amino group for the final coupling.

Part B: Synthesis of the Side Chain

-

Thiazole Formation: The 2-aminothiazole ring is constructed via a Hantzsch-type synthesis from a suitable α-haloketone and thiourea.

-

Oxime Formation: The keto group on the thiazole side chain is reacted with a hydroxylamine derivative bearing the 1-carboxycyclopropoxy moiety to form the characteristic oxime ether linkage with the desired (Z)-geometry.

-

Activation: The carboxylic acid of the side chain is activated for amide bond formation, for example, by conversion to an acid chloride or through the use of peptide coupling reagents.

Part C: Final Assembly

-

Amide Coupling: The activated side chain is coupled with the C3-amino group of the β-lactam core under standard amide bond forming conditions.

-

Sulfonation: The N1 nitrogen of the β-lactam ring is sulfonated using a suitable sulfonating agent (e.g., a sulfur trioxide-pyridine complex).

-

Deprotection and Isolation: Any remaining protecting groups are removed, and the final product, this compound, is purified by chromatography and/or crystallization to yield a stable, solid product.

Structure-Activity Relationship (SAR) and In Vitro Potency

The SAR of monobactams is well-documented, and these principles guided the design of this compound. Key structural features influencing activity and stability include:[9][10]

-

N1-Activating Group: The sulfonic acid group at the N1 position is crucial for activating the β-lactam ring towards nucleophilic attack by PBPs.

-

C3-Acyl Side Chain: The aminothiazole oxime side chain is a critical pharmacophore that confers high affinity for PBP3 and potent activity against many Gram-negative bacteria. The specific oxime substituent (the 1-carboxycyclopropoxy group in this compound) modulates potency and pharmacokinetic properties.

-

C4-Substituent: Substitution at the C4 position of the β-lactam ring is a key determinant of stability against β-lactamases. The (2-oxooxazolidin-3-yl)methyl group in this compound is a key modification that enhances stability against SBLs compared to the C4-methyl group of aztreonam.

The successful optimization of this compound is demonstrated by its potent in vitro activity against a broad panel of challenging clinical isolates.

Table 1: Comparative In Vitro Activity of this compound (LYS228) Against Multidrug-Resistant Enterobacteriaceae

| Organism Set (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| All Enterobacteriaceae (271) | This compound (LYS228) | 0.25 | 1 |

| Aztreonam | >32 | >32 | |

| Ceftazidime-avibactam | 0.5 | 2 | |

| Meropenem | 2 | >32 | |

| Carbapenem-Resistant Enterobacteriaceae (CRE) (77) | This compound (LYS228) | 1 | 4 |

| Aztreonam | >32 | >32 | |

| Ceftazidime-avibactam | 1 | >32 | |

| Meropenem | >32 | >32 |

Data adapted from Blais J, et al. Antimicrob Agents Chemother. 2018.[7]

As shown in the table, this compound demonstrates significantly greater potency (lower MIC₉₀ values) against these resistant strains compared to aztreonam and other β-lactam agents, including the carbapenem meropenem.[7]

Conclusion

This compound represents a significant advancement in the field of monobactam antibiotics, born from a strategic and rational approach to drug design. By specifically engineering the molecule for stability against both serine- and metallo-β-lactamases, it holds the potential to become a valuable therapeutic option for treating serious infections caused by carbapenem-resistant Enterobacteriaceae. The development of a robust and scalable chemical synthesis further underscores its potential as a viable clinical candidate. Continued clinical evaluation will be critical in defining its role in the armamentarium against multidrug-resistant Gram-negative pathogens.

References

- Sykes RB, Bonner DP. Structure activity relationships among the monobactams. J Antimicrob Chemother. 1985;15 Suppl A:37-43.

- Reck F, Bermingham A, Blais J, et al. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorg Med Chem Lett. 2018;28(4):748-755.

- Dean CR, Blais J, LaPlante K, et al. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrob Agents Chemother. 2018;62(10):e00752-18.

- Ghebre-Sellassie I, St. Hilaire Y. Structure-activity relationships of aztreonam.

- Ramírez-Castillo FY, Moreno-Flores AC, Avelar-González FJ, et al. Co-Existence of Certain ESBLs, MBLs and Plasmid Mediated Quinolone Resistance Genes among MDR E. coli Isolated from Different Clinical Samples. Antibiotics (Basel). 2021;10(7):835.

- Page MGP, Dantier C, Desarbre E. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli. Antimicrob Agents Chemother. 2010;54(6):2291-2302.

- Patsnap. LYS-228 - Drug Targets, Indications, Patents. Patsnap Synapse. Accessed January 16, 2026.

- Lichstrahl L, Kahlert L, Gendoo DMA, et al.

- Dean CR, Blais J, LaPlante K, et al. Impact of Inducible blaDHA-1 on Susceptibility of Klebsiella pneumoniae Clinical Isolates to LYS228 and Identification of Chromosomal mpl and ampD Mutations Mediating Upregulation of Plasmid-Borne blaDHA-1 Expression. Antimicrob Agents Chemother. 2018;62(10):e01201-18.

- Sykes RB, Bonner DP, Bush K, Georgopapadakou NH. Aztreonam: the first monobactam. Am J Med. 1985;78(2A):2-10.

- Blais J, Lopez S, Li C, et al. Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228.

- Fei Z, Wu Q, Li L, et al. New Synthesis for the Monobactam Antibiotic- LYS228. J Org Chem. 2020;85(11):6854-6861.

- Fei Z, Wu Q, Gong W, et al. Process Development for the Synthesis of a Monobactam Antibiotic - LYS228. Request PDF. Published online May 2020.

- Novartis. Innovating on a trusted class of antibiotics to attack superbugs. Published June 3, 2017.

- Novartis. Novartis licenses three novel anti-infective programs to Boston Pharmaceuticals. Published October 3, 2018.

- Seiple IB, Chen K, Zhong S, et al. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. Chembiochem. 2021;22(12):2099-2113.

- Lozano-Cruz T, Pérez-Pérez M, Conejos-Sánchez I, et al. Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Front Microbiol. 2022;13:958632.

- Hüttel S, Giessen TW, Reher R, et al. Total synthesis and mechanism of action of the antibiotic armeniaspirol A. Chem Sci. 2021;12(40):13459-13466.

- Piras M, De Logu A, Meleddu R, et al. Towards Antibiotic Synthesis in Continuous-Flow Processes. Pharmaceuticals (Basel). 2023;16(2):229.

Sources

- 1. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. novartis.com [novartis.com]

- 4. novartis.com [novartis.com]

- 5. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. New Synthesis for the Monobactam Antibiotic- LYS228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure activity relationships among the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ancremonam (BOS-228): A Technical Guide to a Novel Monobactam Targeting Multidrug-Resistant Enterobacteriaceae

Abstract

The emergence and global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to public health. Ancremonam (BOS-228), a next-generation monobactam, has been engineered to address this challenge. Its unique structural modifications confer stability against a broad spectrum of β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are the primary drivers of carbapenem resistance. This in-depth technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic profiles, and clinical development status. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.

Introduction: The Rationale for a Next-Generation Monobactam

The monobactam class of antibiotics, characterized by a monocyclic β-lactam ring, possesses inherent stability against MBLs. However, the clinical efficacy of the first-generation monobactam, aztreonam, is compromised by its susceptibility to hydrolysis by various SBLs, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), which are frequently co-produced with MBLs in clinical isolates.[1] This co-expression of multiple β-lactamase classes often leads to therapeutic failure.

This compound (formerly LYS228) was developed through a dedicated medicinal chemistry program to overcome this limitation.[1] The strategic structural modifications to the monobactam core enhance its stability against a wide array of SBLs while preserving its potent activity against MBL-producing CRE.[1][2][3] Originally discovered by Novartis, this compound is now under the clinical development of Boston Pharmaceuticals.[1][4]

Molecular Structure

-

Chemical Name: 1-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]cyclopropane-1-carboxylic acid

-

Molecular Formula: C₁₆H₁₈N₆O₁₀S₂

-

Molecular Weight: 518.48 g/mol

Mechanism of Action: Selective Inhibition of Penicillin-Binding Protein 3

This compound exerts its bactericidal effect by inhibiting the final stage of peptidoglycan synthesis, an essential component of the bacterial cell wall.[5] Its primary molecular target is Penicillin-Binding Protein 3 (PBP3), a critical transpeptidase involved in cell septation.[5][6]

By forming a stable covalent acyl-enzyme complex with the active site serine of PBP3, this compound effectively blocks its enzymatic activity.[5] This targeted inhibition of PBP3 disrupts the formation of the septum during cell division, leading to the characteristic morphological response of filamentation, where the bacterial cells continue to elongate but fail to divide.[5][7] This ultimately results in a loss of cell wall integrity and subsequent bacterial lysis. The binding affinity of this compound to E. coli PBP3 is potent, with a derived acylation rate/equilibrium dissociation constant (k₂/Kd) of 367,504 s⁻¹ M⁻¹.[7] While PBP3 is the primary target, weaker interactions with PBP1a and PBP1b have also been noted.[7]

Figure 1: Mechanism of action of this compound (BOS-228).

In Vitro Activity and Spectrum

This compound demonstrates potent in vitro activity against a broad range of Enterobacteriaceae, including multidrug-resistant and carbapenem-resistant isolates.[5][7] Its spectrum of activity is particularly notable against strains producing a variety of β-lactamases.

Antimicrobial Susceptibility Testing

The following table summarizes the in vitro activity of this compound against a panel of carbapenem-resistant Enterobacteriaceae isolates.

| Organism (Resistance Mechanism) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| All CRE | 973 | 0.5 | 1 |

| K. pneumoniae (KPC) | 441 | 0.5 | 1 |

| K. pneumoniae (NDM) | 108 | 0.5 | 1 |

| K. pneumoniae (OXA-48-like) | 162 | 1 | 2 |

| E. coli (Carbapenemase producer) | - | 0.25 | 1 |

| ESBL-producing Enterobacteriaceae | 37 | - | 1 |

| MBL-producing Enterobacteriaceae | 33 | - | 4 |

Data compiled from multiple sources.[7][8][9]

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of this compound. Against various strains of E. coli and K. pneumoniae, including those expressing TEM-1, SHV-1, CTX-M-14, CTX-M-15, KPC-2, KPC-3, and NDM-1 β-lactamases, this compound consistently achieved a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL (≥99.9% killing) at concentrations ≥4X the MIC within 24 hours.[5][9]

Stability to β-Lactamases

A key feature of this compound is its enhanced stability to a wide range of SBLs, a significant improvement over aztreonam.[1] It is also intrinsically stable to MBLs.[1] This dual stability allows it to be effective as a single agent against CRE that express both SBLs and MBLs.[1]

Preclinical and Clinical Development

Preclinical Pharmacokinetics and Efficacy

In preclinical studies, this compound demonstrated a pharmacokinetic profile similar to that of aztreonam, with primary elimination through the renal route and a short half-life.[5] Plasma protein binding in humans is low, ranging from 8.3% to 17.5%.[5] In murine infection models, including neutropenic thigh and ascending pyelonephritis models, this compound was efficacious against carbapenem-resistant K. pneumoniae producing KPC-2 or NDM-1.[7]

Phase 1 Clinical Studies

A first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound in healthy volunteers. The study found this compound to be safe and well-tolerated.[5] No serious adverse events were reported.[5][8] The pharmacokinetic profile was consistent with other β-lactam antibiotics, showing slightly greater than dose-proportional systemic exposure, a short terminal half-life of 1.0 to 1.6 hours, no significant accumulation, and rapid clearance predominantly through urinary excretion.[5]

Table 2: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Dose | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | t₁/₂ (h) | CL (L/h) | Vz (L) |

| 300 mg | 13.9 | 24.5 | 1.1 | 12.3 | 19.3 |

| 1000 mg | 45.8 | 80.9 | 1.2 | 12.4 | 21.6 |

| 2000 mg | 98.7 | 185 | 1.3 | 10.8 | 20.2 |

| 3000 mg | 154 | 301 | 1.4 | 10.0 | 19.9 |

| 6000 mg | 301 | 632 | 1.6 | 9.5 | 21.6 |

Data adapted from a Phase 1 study in healthy volunteers.[5]

Phase 2 Clinical Trials

This compound is currently being evaluated in a Phase 2 clinical trial (NCT03377426). This is a multicenter, randomized, double-blind study to assess the efficacy, safety, and pharmacokinetics of this compound for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).

Mechanisms of Resistance

While this compound is stable to a broad range of β-lactamases, the potential for resistance development exists. In vitro studies have shown that resistance can emerge through mutations in several genes:

-

ftsI : Mutations in the gene encoding the target, PBP3, can reduce the binding affinity of this compound.

-

Efflux Pump Upregulation: Mutations in regulatory genes such as ramR and baeS can lead to the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell.

-

Stress Response Pathways: Mutations in genes like cpxA and envZ, which are involved in two-component signal transduction systems that respond to envelope stress, can also contribute to decreased susceptibility.

The frequency of spontaneous resistance to this compound appears to be low.[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

Figure 3: Workflow for competitive PBP binding assay.

-

Membrane Preparation: Isolate the inner membrane fraction from the target bacterial strain.

-

Competitive Binding: Pre-incubate the membrane preparations with serial dilutions of this compound for a specified time to allow for binding to PBPs.

-

Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) at a fixed concentration to the reaction mixtures. [10]This probe will bind to any PBPs not already occupied by this compound.

-

Incubation: Incubate the reaction mixtures to allow for the binding of the fluorescent probe.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using an appropriate gel imaging system. [10]The intensity of the fluorescent band corresponding to PBP3 will decrease as the concentration of this compound increases. The concentration of this compound that results in a 50% reduction in fluorescent signal (IC₅₀) can then be calculated.

Conclusion and Future Directions

This compound (BOS-228) is a promising new monobactam antibiotic with a mechanism of action tailored to combat the growing threat of multidrug-resistant Enterobacteriaceae. Its stability to both serine and metallo-β-lactamases addresses a key mechanism of resistance to currently available β-lactam antibiotics. The potent in vitro activity, favorable preclinical data, and encouraging Phase 1 results support its continued clinical development. The ongoing Phase 2 trials will provide crucial data on its efficacy and safety in treating complicated urinary tract infections. As the landscape of antimicrobial resistance continues to evolve, novel agents like this compound will be essential components of our therapeutic armamentarium.

References

-

Segal, F., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7), e02592-18. Available from: [Link]

-

Weiss, W. J., et al. (2019). In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection. Antimicrobial Agents and Chemotherapy, 63(4), e02214-18. Available from: [Link]

-

Hackel, M., & Sahm, D. (2019). In Vitro Activity of BOS-228 against Carbapenem-resistant Enterobacteriaceae. Presented at ASM ESCMID 2019. Available from: [Link]

-

BMG LABTECH. (2023). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. Available from: [Link]

-

ResearchGate. (n.d.). A competitive binding assay using fluorescent penicillin V (Pen V; Bocillin FL) and penicillin G. Available from: [Link]

-

Kuru, E., et al. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 7(2), 83-100. Available from: [Link]

-

AdisInsight. (2022). This compound - Boston Pharmaceuticals. Available from: [Link]

-

Segal, F., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7). Available from: [Link]

-

ClinicalTrials.gov. (2023). Statistical Analysis Plan. Available from: [Link]

-

Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00834-18. Available from: [Link]

-

Broich, K. (2007). Interpreting the results of secondary end points and subgroup analyses in clinical trials. BMJ, 334(7591), 434-435. Available from: [Link]

-

ResearchGate. (n.d.). of primary outcome and selected secondary outcomes from studies with results published. Available from: [Link]

-

Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-854. Available from: [Link]

-

Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-854. Available from: [Link]

-

ClinicalTrials.gov. (2021). The Effect of Workplace Interventions on the Treatment of Low-back Pain. Available from: [Link]

-

Deng, R., et al. (2011). Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach. mAbs, 3(1), 83-91. Available from: [Link]

-

van der Wel, M. J., et al. (2023). Patient-relevance of outcome measures in breast cancer clinical trials: a cross-sectional comparative analysis of patient preferences and trials conducted between 2014 and 2024. Expert Opinion on Drug Discovery, 1-9. Available from: [Link]

-

ClinicalTrials.gov. (2023). Effect of Narrative Education on Glycemic Control in Adults With Type 2 Diabetes in Primary Care. Available from: [Link]

-

Hariharan, P., et al. (2015). Antibiotic susceptibility pattern of Enterobacteriaceae and non-fermenter Gram-negative clinical isolates of microbial resource orchid. Journal of Natural Science, Biology, and Medicine, 6(2), 343-347. Available from: [Link]

-

Davies, B. W., et al. (2016). Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 61(1), e01651-16. Available from: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. human pharmacokinetic parameters: Topics by Science.gov [science.gov]

- 7. ihma.com [ihma.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Ancremonam: A Technical Guide to a Novel Monobactam Antibiotic for Combating Multidrug-Resistant Gram-Negative Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs), poses a significant threat to global health. Ancremonam (formerly LYS228) is a novel, intravenously administered monobactam antibiotic developed to address this challenge. This technical guide provides an in-depth overview of this compound, from its chemical architecture and mechanism of action to its spectrum of activity, pharmacokinetic/pharmacodynamic profile, and clinical development. By delving into the causality behind its design and the methodologies for its evaluation, this document serves as a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

Introduction: The Imperative for Novel Antibiotics

The global spread of carbapenem-resistant Enterobacteriaceae (CRE) has severely limited therapeutic options for serious infections. A key driver of this resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. While the monobactam class, represented by aztreonam, is inherently stable to MBLs, its utility is often compromised by co-produced SBLs that can readily hydrolyze it[1]. This critical gap in the antibiotic arsenal has driven the development of new-generation monobactams with enhanced stability against a wider array of β-lactamases. This compound emerged from a focused effort to optimize the monobactam scaffold, resulting in a compound with potent activity against a broad spectrum of Enterobacteriaceae, including those expressing both MBLs and SBLs[1][2].

Chemical Profile and Synthesis

This compound is a synthetic monocyclic β-lactam antibiotic. Its chemical formula is C16H18N6O10S2, with a molecular weight of 518.48 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H18N6O10S2 |

| Molecular Weight | 518.48 g/mol |

| Class | Monobactam, β-lactam |

A novel, scalable synthesis for this compound has been developed, suitable for commercial manufacture. Key features of this synthesis include innovative protocols for acylation reactions, the application of an asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form the core β-lactam structure[3][4]. This efficient synthetic route is crucial for the continued development and potential future supply of the drug.

Mechanism of Action: Targeted Disruption of Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in cell division[5][6].

By covalently binding to the active site of PBP3, this compound blocks the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan strands. This inhibition leads to the formation of filamentous, non-viable bacterial cells and ultimately results in cell lysis[6]. A gel-based assay has confirmed that this compound primarily binds to E. coli PBP3, with weaker affinity for PBP1a and PBP1b[6].

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) and Stability to β-Lactamases

The chemical structure of this compound was intentionally designed to overcome the limitations of earlier monobactams like aztreonam. The optimization of novel monobactams for stability against SBLs was a key focus, leading to the identification of this compound[1]. These structural modifications provide stability against both serine- and metallo-β-lactamases, a crucial advantage in treating infections caused by multidrug-resistant bacteria that often co-produce various types of these enzymes[2][7].

This enhanced stability translates directly to potent activity against a wide range of carbapenem-resistant Enterobacteriaceae[1].

Caption: Key structural features of this compound contributing to its stability.

In Vitro Spectrum of Activity

This compound has demonstrated potent in vitro activity against a broad panel of clinically relevant Enterobacteriaceae, including multidrug-resistant isolates. Its activity is notably retained against strains producing a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and New Delhi metallo-β-lactamase (NDM).

Table 2: In Vitro Activity of this compound (LYS228) and Comparator Agents Against Enterobacteriaceae

| Organism Set (n) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |

| All Enterobacteriaceae (271) | This compound | 0.25 | 1 |

| Aztreonam | >32 | >32 | |

| Ceftazidime | >32 | >32 | |

| Meropenem | 8 | >16 | |

| ESBL-producing (37) | This compound | 0.25 | 1 |

| Carbapenem-resistant (77) | This compound | 0.5 | 4 |

| KPC-producing (46) | This compound | 0.5 | 2 |

| MBL-producing (33) | This compound | 1 | 4 |

Data sourced from Blais et al., 2018[2][8].

In time-kill studies, this compound demonstrated bactericidal activity, achieving a ≥3-log10 reduction in colony-forming units (CFU)/mL at concentrations ≥4 times the minimum inhibitory concentration (MIC) for various E. coli and K. pneumoniae strains, including those producing TEM-1, SHV-1, CTX-M-15, KPC-3, and NDM-1 β-lactamases[2][8].

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

A first-in-human, randomized, placebo-controlled study of single and multiple ascending intravenous doses in healthy volunteers revealed that this compound has pharmacokinetic properties consistent with other β-lactam antibiotics[5][9].

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value |

| Terminal Half-life | 1.0 - 1.6 hours |

| Clearance | Rapid, predominantly urinary excretion |

| Accumulation | No significant accumulation with multiple doses |

| Plasma Protein Binding | Low (8.3% to 17.5%) |

Data sourced from Segal et al., 2019[5][9].

Systemic exposure was found to be slightly greater than dose-proportional. The short half-life and lack of accumulation suggest a favorable profile for intermittent intravenous dosing[5].

Pharmacodynamics

In a neutropenic murine thigh infection model, the primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with the antibacterial efficacy of this compound was the percentage of the dosing interval that free drug concentrations remained above the MIC (%fT>MIC)[10]. This is a characteristic feature of β-lactam antibiotics. The magnitude of this driver of efficacy was determined to be in the range of 37-83% for the isolates tested[10].

Clinical Development and Safety Profile

This compound is currently in Phase II clinical development for the treatment of complicated urinary tract infections and complicated intra-abdominal infections.

The first-in-human study demonstrated that this compound was generally safe and well-tolerated in healthy volunteers[5][11]. No serious adverse events were reported, and there were no clinically significant dose-related hematologic, hepatic, or renal laboratory abnormalities. The most frequently observed adverse events were local injection site reactions, such as phlebitis, which occurred in a higher proportion of subjects receiving this compound compared to placebo[5][9].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of this compound in which there is no visible bacterial growth.

β-Lactamase Stability Assay

Objective: To assess the stability of this compound to hydrolysis by β-lactamase enzymes.

Methodology (Spectrophotometric Assay using Nitrocefin):

-

Purify the β-lactamase of interest (e.g., KPC-2, NDM-1).

-

Prepare a reaction mixture containing a known concentration of this compound and the purified enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and add them to a solution of nitrocefin, a chromogenic cephalosporin.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm. The rate of nitrocefin hydrolysis is inversely proportional to the remaining concentration of this compound, allowing for the determination of its hydrolysis rate by the β-lactamase.

Caption: Workflow for β-lactamase stability assay.

Conclusion

This compound represents a significant advancement in the development of monobactam antibiotics. Its rational design has resulted in a potent agent with a broad spectrum of activity against challenging Gram-negative pathogens, including those resistant to carbapenems due to the production of both serine- and metallo-β-lactamases. Its favorable pharmacokinetic and safety profile observed in early clinical studies supports its continued development. As this compound progresses through further clinical trials, it holds the promise of becoming a valuable therapeutic option for treating serious infections caused by multidrug-resistant bacteria, thereby addressing a critical unmet medical need.

References

-

Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Chu, G. H., Casarez, A., Tan, B., Lin, L., Reck, F., & Metcalf, B. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00758-18. [Link]

-

Segal, F., LaCreta, F., Blais, J., Ruzin, A., & Livi, G. P. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 63(7), e02592-18. [Link]

-

ResearchGate. (n.d.). Process Development for the Synthesis of a Monobactam Antibiotic - LYS228. Retrieved from [Link]

-

PubMed. (2020). New Synthesis for the Monobactam Antibiotic- LYS228. Retrieved from [Link]

-

ResearchGate. (n.d.). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228. Retrieved from [Link]

-

Lepak, A. J., Marchillo, K., & Andes, D. R. (2019). Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection. The Journal of Antimicrobial Chemotherapy, 74(1), 115–120. [Link]

-

PubMed. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. Retrieved from [Link]

-

Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Chu, G. H., Casarez, A., Tan, B., Lin, L., Reck, F., & Metcalf, B. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00758-18. [Link]

-

Reck, F., Bermingham, A., Blais, J., Capveiller, M., Chu, G. H., Dean, G., ... & Metcalf, B. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. Bioorganic & Medicinal Chemistry Letters, 28(6), 1048-1054. [Link]

-

Moffatt, B. A., Mamou, G., & Tommasi, R. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(10), e00759-18. [Link]

Sources

- 1. Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Synthesis for the Monobactam Antibiotic- LYS228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ancremonam: A Technical Guide to its Spectrum of Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancremonam (also known as LYS228 and BOS-228) is a novel, investigational monobactam antibiotic engineered for enhanced stability against a broad range of β-lactamases.[1] As a member of the monobactam class, its core mechanism involves the targeted inhibition of penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis.[2][3] This targeted action leads to the disruption of cell septation, causing filamentation and subsequent bactericidal effects.[4] this compound's primary strength, as established in extensive in vitro studies, is its potent activity against a wide array of clinically significant Enterobacterales. This includes multidrug-resistant (MDR) phenotypes, such as those producing extended-spectrum β-lactamases (ESBLs), serine carbapenemases (e.g., KPC), and, critically, metallo-β-lactamases (MBLs), to which the monobactam scaffold is intrinsically stable.[5][6] Data on its activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter baumannii are not extensively available in peer-reviewed literature. Consistent with its class, it is not expected to have activity against Gram-positive or anaerobic bacteria. This guide provides a detailed examination of its mechanism, spectrum of activity based on available data, and the methodologies used for its evaluation.

Introduction: A New Generation Monobactam

The rise of carbapenem-resistant Enterobacterales (CRE) that produce metallo-β-lactamases (MBLs) like NDM-1 presents a formidable challenge in infectious disease therapy. MBLs hydrolyze nearly all β-lactam antibiotics, including carbapenems, penicillins, and cephalosporins.[1] Monobactams, such as aztreonam, are a unique exception, as their monocyclic β-lactam ring is not a substrate for MBLs.[1] However, the clinical utility of aztreonam is often compromised by the co-production of serine β-lactamases (SBLs) like ESBLs, AmpC, and KPC, to which it is susceptible.[1]

This compound was developed to overcome this limitation. It is a synthetic monobactam designed to retain the intrinsic stability to MBLs while incorporating structural modifications that confer enhanced stability against degradation by SBLs.[1][7] This positions this compound as a potential single-agent therapy for serious infections caused by CRE producing both MBLs and SBLs.[8]

Chemical Structure of this compound (LYS228)

Caption: Chemical structure of this compound.

Mechanism of Action: Targeted Inhibition of Cell Division

This compound exerts its bactericidal effect by interfering with the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3] Its mechanism is characterized by high-affinity, specific binding to Penicillin-Binding Protein 3 (PBP3).[4]

-

Target Specificity: PBP3 (also known as FtsI) is a transpeptidase exclusively involved in the formation of the division septum during bacterial cell replication.[4]

-

Covalent Inactivation: this compound's β-lactam ring acylates the active-site serine of PBP3, forming a stable, covalent bond that inactivates the enzyme.[3]

-

Morphological Effect: The specific inhibition of PBP3 blocks septation without immediately halting cell elongation. This results in the characteristic formation of long, non-dividing bacterial filaments, which ultimately lose structural integrity and lyse.[4]

Studies using stopped-flow fluorimetry show that this compound binds to purified Escherichia coli PBP3 with an affinity comparable to that of aztreonam.[4] A competitive binding assay confirmed that this compound's primary target in E. coli membranes is PBP3, with only weaker binding observed for PBP1a and PBP1b.[4]

Caption: Overview of potential resistance mechanisms to this compound.

Appendix: Methodology for In Vitro Susceptibility Testing

The in vitro activity data for this compound are predominantly generated using the broth microdilution (BMD) method, following standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [8]

Standard Broth Microdilution Protocol (CLSI/EUCAST)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Prepare Antimicrobial Stock Solutions: Aseptically prepare a high-concentration stock solution of this compound using a suitable solvent.

-

Prepare Microdilution Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Create Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the plate to create a range of decreasing concentrations. Leave designated wells for positive (no drug) and negative (no bacteria) controls.

-

Prepare Bacterial Inoculum: a. Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in saline or sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate Plates: Add the final diluted bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Read Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.

Causality and Self-Validation:

-

Cation-Adjusted MHB: The use of standardized, cation-adjusted media is critical because divalent cations (Ca²⁺, Mg²⁺) can influence the activity of some antibiotics and affect bacterial outer membrane integrity. This ensures reproducibility.

-

0.5 McFarland Standard: Standardizing the inoculum density is paramount. An inoculum that is too low may lead to falsely low MICs, while one that is too high can result in falsely high MICs, particularly for β-lactams susceptible to the inoculum effect.

-

Growth and Sterility Controls: The positive (growth) control validates that the bacteria can grow under the test conditions, while the negative (sterility) control ensures the broth was not contaminated. These controls are essential for a valid test run.

Caption: Standard workflow for Broth Microdilution (BMD) MIC testing.

Conclusion

This compound is a promising next-generation monobactam antibiotic with a spectrum of activity highly targeted against problematic Gram-negative pathogens. Its defining characteristic is its stability against both serine and metallo-β-lactamases, translating to potent in vitro activity against multidrug-resistant and carbapenem-resistant Enterobacterales. This profile suggests a potential future role in treating complex infections where therapeutic options are severely limited. While resistance can emerge through target-site mutations, the frequency appears low. A significant gap in the current knowledge is its activity against non-fermenting bacilli like P. aeruginosa, which will be critical to define its ultimate clinical utility.

References

-

Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Shue, A., Casarez, A., Wu, T., Reck, F., & Fuller, J. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00552-18. [Link]

-

AdisInsight. (2022). This compound - Boston Pharmaceuticals. AdisInsight. [Link]

-

Blais, J., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. ResearchGate. [Link]

-

Blais, J., Lopez, S., Li, C., Ruzin, A., Ranjitkar, S., Shue, A., Casarez, A., Wu, T., Reck, F., & Fuller, J. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. PubMed. [Link]

-

He, F., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers in Microbiology. [Link]

-

Blais, J., Ruzin, A., Lopez, S., Shue, A., Wu, T., & Fuller, J. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. PubMed. [Link]

-

Blais, J., Lopez, S., et al. (2018). In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy. [Link]

-

Reck, F., et al. (2018). Optimization of novel monobactams with activity against carbapenem-resistant Enterobacteriaceae - Identification of LYS228. PubMed. [Link]

-

Giammanco, A., et al. (2010). Multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii: resistance mechanisms and implications for therapy. PubMed. [Link]

-

He, F., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. ResearchGate. [Link]

-

Gebhart, D., et al. (2019). A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers. National Institutes of Health. [Link]

-

Lath, S., et al. (2022). Novel Phage Lysin Abp013 against Acinetobacter baumannii. PMC - NIH. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. EUCAST. [Link]

-

Knowledge Platform. (2023). NON-FERMENTING GRAM-NEGATIVE BACTERIA - LET'S BE CAUTIOUS. KNOWLEDGE. [Link]

-

MDPI. (2022). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. MDPI. [Link]

-

Blais, J., et al. (2017). Mode of Antibacterial Action of the Monobactam LYS228 and Characterization of Spontaneous Single Step Enterobacteriaceae Mutants with Decreased Susceptibility. ResearchGate. [Link]

-

Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. [Link]

-

GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [Link]

-

Reck, F., et al. (2018). Optimization of Novel Monobactams with Activity against Carbapenem-Resistant Enterobacteriaceae – Identification of LYS228. ResearchGate. [Link]

-

Hackel, M., & Sahm, D. (2019). In Vitro Activity of BOS-228 against Carbapenem-resistant Enterobacteriaceae. Presentation at ASM ESCMID 2019. [Link]

-

MDPI. (2023). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? MDPI. [Link]

-

Harrison, J. J., et al. (2021). BosR: A novel biofilm-specific regulator in Pseudomonas aeruginosa. PubMed Central. [Link]

-

Carmeli, Y., et al. (2004). Update on Pseudomonas aeruginosa and Acinetobacter baumannii infections in the healthcare setting. Tel Aviv University. [Link]

-

Blais, J., et al. (2018). Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae. ASM Journals. [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]

-

Munita, J.M., & Arias, C.A. (2016). Mechanisms of Antibiotic Resistance. PMC - NIH. [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2022). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. BMJ Open. [Link]

-

Medical Notes. (2025). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

-

PubMed. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

-

Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. PubMed Central. [Link]

-

Jubin, R., et al. (2018). Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. MedChemComm (RSC Publishing). [Link]

-

ResearchGate. (2018). Mechanisms of Resistance to Membrane-Disrupting Antibiotics in Gram-Positive and Gram-Negative Bacteria. ResearchGate. [Link]

-

Mishra, R., et al. (2017). Mechanisms of Resistance to Antimicrobial Peptides in Gram-Positive Bacteria. Frontiers. [Link]

-

Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. PMC - NIH. [Link]

Sources

- 1. BosR: A novel biofilm-specific regulator in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Boston Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Aztreonam: A Technical Guide to Target Organisms and Mechanisms of Action

Introduction

Aztreonam, a synthetic monobactam antibiotic, occupies a unique and critical niche in the antimicrobial armamentarium.[1] Its targeted spectrum of activity against aerobic Gram-negative bacteria, coupled with a low propensity for cross-reactivity in patients with penicillin allergies, underscores its clinical significance.[2][3] This in-depth technical guide provides a comprehensive overview of aztreonam's target organisms, its mechanism of action, the molecular underpinnings of resistance, and the evolving landscape of its use in combination therapies to combat multidrug-resistant pathogens. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antimicrobial agent.

I. Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

The bactericidal activity of aztreonam is achieved through the highly specific inhibition of bacterial cell wall synthesis.[4][5] Unlike other β-lactam antibiotics that possess a bicyclic ring structure, aztreonam's monocyclic β-lactam core is a key determinant of its spectrum of activity.[4] The primary molecular target of aztreonam is Penicillin-Binding Protein 3 (PBP3), a crucial transpeptidase involved in the final stages of peptidoglycan synthesis.[5][6]

The sequence of events leading to bacterial cell lysis is as follows:

-

Penetration of the Outer Membrane: Aztreonam traverses the outer membrane of Gram-negative bacteria to reach its target in the periplasmic space.

-

Specific Binding to PBP3: Aztreonam exhibits a high affinity for PBP3, forming a covalent bond with the enzyme's active site.[6] This binding is highly selective, with minimal affinity for the PBPs of Gram-positive and anaerobic bacteria, explaining its narrow spectrum of activity.[4][7]

-

Inhibition of Peptidoglycan Cross-linking: The binding of aztreonam to PBP3 inactivates the enzyme, preventing the cross-linking of peptidoglycan strands.[7]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2][4]

Caption: Mechanism of action of aztreonam against Gram-negative bacteria.

II. Spectrum of Activity and Target Organisms

Aztreonam's in vitro activity is primarily directed against a wide range of aerobic Gram-negative bacteria. It has no clinically significant activity against Gram-positive bacteria or anaerobic organisms.[7][8]

A. Highly Susceptible Organisms

Aztreonam demonstrates potent activity against many members of the Enterobacteriaceae family, as well as Pseudomonas aeruginosa. Commonly susceptible organisms include:

-

Escherichia coli

-

Klebsiella pneumoniae

-

Proteus mirabilis

-

Serratia marcescens

-

Enterobacter species

-

Citrobacter species

-

Haemophilus influenzae

-

Neisseria gonorrhoeae[9]

B. Organisms with Variable Susceptibility

The susceptibility of Pseudomonas aeruginosa to aztreonam can be variable, with resistance developing during therapy.[10][11] Some strains of Acinetobacter species may also exhibit variable susceptibility.

C. Intrinsic Resistance

Gram-positive organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and anaerobic bacteria (e.g., Bacteroides fragilis) are intrinsically resistant to aztreonam due to the low affinity of the drug for their penicillin-binding proteins.[7]

D. Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro activity. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for aztreonam against a selection of clinically important Gram-negative pathogens.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.12 | 0.5 |

| Klebsiella pneumoniae | ≤0.12 | 1 |

| Enterobacter cloacae | ≤0.25 | 16 |

| Serratia marcescens | ≤0.25 | 2 |

| Proteus mirabilis | ≤0.12 | 0.25 |

| Pseudomonas aeruginosa | 4 | 32 |

Note: MIC values can vary based on geographic location and the specific collection of isolates tested. The data presented here are a composite from multiple surveillance studies.[11][12]

III. Mechanisms of Resistance

Bacterial resistance to aztreonam can emerge through several mechanisms, with enzymatic degradation being the most clinically significant.

A. Enzymatic Degradation by β-Lactamases

The primary mechanism of resistance to aztreonam is its hydrolysis by certain β-lactamase enzymes. While aztreonam is stable to many common β-lactamases, including TEM-1 and SHV-1, it is susceptible to hydrolysis by:

-

Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in E. coli and K. pneumoniae, can efficiently hydrolyze aztreonam.[13]

-

AmpC β-Lactamases: These chromosomally or plasmid-mediated enzymes can confer resistance to aztreonam, particularly when overexpressed.

-

Carbapenemases: While aztreonam is stable to metallo-β-lactamases (MBLs), some serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), can hydrolyze it.[14]

B. Efflux Pumps

Overexpression of multidrug efflux pumps can also contribute to aztreonam resistance. In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to actively transport aztreonam out of the bacterial cell, reducing its intracellular concentration and efficacy.[4][15][16]

C. Target Site Modifications

Alterations in the primary target of aztreonam, PBP3, can lead to reduced binding affinity and decreased susceptibility.[17]

Caption: Key mechanisms of bacterial resistance to aztreonam.

IV. The Role of Combination Therapy: Aztreonam-Avibactam

The emergence of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), has posed a significant therapeutic challenge. Aztreonam is unique in its stability to hydrolysis by MBLs.[2][6] However, many MBL-producing organisms also co-produce other β-lactamases, such as ESBLs and AmpC, which can degrade aztreonam.[18]

To overcome this, the combination of aztreonam with a β-lactamase inhibitor, avibactam, has been developed. Avibactam is a non-β-lactam β-lactamase inhibitor that potently inhibits a broad range of serine β-lactamases, including ESBLs, AmpC, and KPC enzymes.[6][7]

The rationale for the aztreonam-avibactam combination is as follows:

-

Avibactam protects aztreonam from hydrolysis by co-produced serine β-lactamases.[6]

-

Aztreonam remains active against the MBL-producing organism, as it is not susceptible to MBL-mediated degradation.[7]

This combination has demonstrated potent in vitro activity against a wide range of carbapenem-resistant Enterobacteriaceae (CRE), including those that produce MBLs.[19][20][21]

Quantitative Susceptibility Data for Aztreonam-Avibactam

The addition of avibactam significantly enhances the activity of aztreonam against many resistant isolates.

| Organism | Aztreonam MIC90 (µg/mL) | Aztreonam-Avibactam MIC90 (µg/mL) |

| All Enterobacteriaceae | 64 | 0.25 |

| Meropenem-nonsusceptible Enterobacteriaceae | >128 | 1 |

| MBL-positive Enterobacteriaceae | >128 | 1 |

| P. aeruginosa | 32 | 32 |

Note: Avibactam was tested at a fixed concentration of 4 µg/mL. Data are a composite from multiple surveillance studies.[12][22][23]

V. Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized antimicrobial susceptibility testing is essential for guiding clinical therapy and for research and development. The broth microdilution method is a reference method for determining the MIC of aztreonam.

Broth Microdilution Protocol for Aztreonam MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[24]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Aztreonam analytical standard

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Aztreonam Stock Solution: Prepare a stock solution of aztreonam in a suitable solvent at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial twofold dilutions of the aztreonam stock solution in CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL in the microtiter plate wells.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.

Caption: Workflow for determining aztreonam MIC by broth microdilution.

VI. Conclusion

Aztreonam remains a valuable therapeutic option for the treatment of infections caused by susceptible aerobic Gram-negative bacteria. Its unique mechanism of action and focused spectrum make it a cornerstone in specific clinical scenarios. The development of resistance, primarily through the production of β-lactamases, has necessitated the evolution of its use, with the combination of aztreonam and avibactam emerging as a promising strategy to combat multidrug-resistant pathogens, particularly those producing metallo-β-lactamases. A thorough understanding of its target organisms, mechanisms of action, and resistance patterns is paramount for its effective application in both clinical practice and the ongoing development of novel antimicrobial strategies.

VII. References

-

RCSB PDB. (n.d.). Aztreonam Resistance. PDB-101. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2024). Aztreonam-avibactam: The dynamic duo against multidrug-resistant gram-negative pathogens. Pharmacotherapy, phar.4629. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2024). Antimicrobial Activity of Aztreonam-Avibactam and Other β-Lactamase Inhibitor Combinations Tested Against Enterobacterales Isolates from Pediatric Patients from United States Medical Centers (2019–2023). Microorganisms, 12(1), 1. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2024). Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. Retrieved January 12, 2026, from [Link]

-

O'Donnell, J. N., et al. (2017). Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa. mBio, 8(5), e01594-17. Retrieved January 12, 2026, from [Link]

-

Tamma, P. D., et al. (2020). Aztreonam Combination Therapy: An Answer to Metallo-β-Lactamase–Producing Gram-Negative Bacteria? Clinical Infectious Diseases, 71(5), 1331–1332. Retrieved January 12, 2026, from [Link]

-

Feng, Y., et al. (2021). Systems-level analysis of NalD mutation, a recurrent driver of rapid drug resistance in acute Pseudomonas aeruginosa infection. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2023). In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021. International Journal of Antimicrobial Agents, 62(2), 106886. Retrieved January 12, 2026, from [Link]

-

VanDevanter, D. R., et al. (2018). Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of Aztreonam Lysine for Inhalation. Antimicrobial Agents and Chemotherapy, 62(10), e00971-18. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2022). Aztreonam–avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance. Journal of Antimicrobial Chemotherapy, 77(1), 268–269. Retrieved January 12, 2026, from [Link]

-

Gibson, R. L., et al. (2011). Pseudomonas aeruginosa antibiotic susceptibility during long-term use of aztreonam for inhalation solution (AZLI). Journal of Antimicrobial Chemotherapy, 66(9), 2095–2102. Retrieved January 12, 2026, from [Link]

-

FRCPathPrep.com. (n.d.). Aztreonam Explained | FRCPath Microbiology | Antimicrobial Agents. Retrieved January 12, 2026, from [Link]

-

Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Retrieved January 12, 2026, from [Link]

-

Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. Antibiotics, 10(8), 1012. Retrieved January 12, 2026, from [Link]

-

Chauzy, A., et al. (2021). Pharmacodynamic modeling of β-lactam / β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Goldstein, E. J. C., et al. (2021). In Vitro Evaluation of the Activity of Aztreonam-Avibactam against 341 Recent Clinical Isolates of Anaerobes. Microbiology Spectrum, 9(3), e01133-21. Retrieved January 12, 2026, from [Link]

-

Tooke, C. L., et al. (2021). Resistance to aztreonam in combination with non-β-lactam β-lactamase inhibitors due to the layering of mechanisms in Escherichia coli identified following mixed culture selection. bioRxiv. Retrieved January 12, 2026, from [Link]

-

Zhang, Y., et al. (2022). MIC distribution of aztreonam and aztreonam in combination with β-lactamase inhibitors in metallo-β-lactamase-producing Enterobacterales. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2017). In Vitro Activity of Aztreonam-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa Isolated by Clinical Laboratories in 40 Countries from 2012 to 2015. Antimicrobial Agents and Chemotherapy, 61(9), e00486-17. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2025). Activity of Aztreonam-avibactam and other β-lactamase inhibitor combinations against Gram-negative bacteria isolated from patients hospitalized with pneumonia in United States medical centers (2020–2022). Diagnostic Microbiology and Infectious Disease, 117(1), 116265. Retrieved January 12, 2026, from [Link]

-

Maciá, M. D., et al. (2015). Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers. Antimicrobial Agents and Chemotherapy, 59(12), 7404–7410. Retrieved January 12, 2026, from [Link]

-

Sader, H. S., et al. (2024). Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients. Microorganisms, 12(6), 1221. Retrieved January 12, 2026, from [Link]

-